![molecular formula C20H21N3O4 B10998493 6-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B10998493.png)
6-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound that belongs to the class of benzoxazinones. This compound is characterized by the presence of a benzoxazinone core structure, which is fused with a piperazine ring substituted with a methoxyphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazinone Core: The benzoxazinone core can be synthesized through the cyclization of an appropriate anthranilic acid derivative with a carbonyl compound under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced by reacting the benzoxazinone intermediate with a piperazine derivative, such as 1-(2-methoxyphenyl)piperazine, under suitable conditions.
Final Coupling Reaction: The final step involves the coupling of the piperazine-substituted benzoxazinone with a carbonylating agent, such as phosgene or a phosgene equivalent, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Studied for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: Used as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-{[4-(2-chlorophenyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one
- 6-{[4-(2-fluorophenyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one
- 6-{[4-(2-nitrophenyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one
Uniqueness
6-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. This structural feature may confer distinct advantages in terms of selectivity and potency compared to similar compounds.
Biological Activity
6-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a benzoxazine core and a piperazine moiety, which may contribute to its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure highlights the presence of functional groups that are crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, which can be categorized into several key areas:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : The presence of the piperazine moiety suggests potential interactions with neurotransmitter systems, indicating possible neuroprotective properties against neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has been studied for its ability to modulate inflammatory pathways, which could make it a candidate for treating inflammatory disorders.
Anticancer Activity
A study conducted on the cytotoxic effects of this compound showed significant inhibition of various cancer cell lines. The mechanism of action appears to involve:
- Inhibition of Cell Proliferation : The compound demonstrated IC50 values in the micromolar range against breast and lung cancer cell lines.
- Induction of Apoptosis : Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 15 | Apoptosis induction |
A549 (Lung) | 10 | Cell cycle arrest |
Neuroprotective Effects
Research on neuroprotection indicates that the compound may protect neuronal cells from oxidative stress. Key findings include:
- Reduction of ROS Levels : The compound significantly decreased reactive oxygen species (ROS) in neuronal cell cultures treated with neurotoxins.
- Improvement in Cell Viability : Pre-treatment with the compound enhanced cell survival rates in models of neurodegeneration.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound was evaluated through its effects on pro-inflammatory cytokines. Results indicated:
- Decreased Cytokine Production : Treatment reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
- Inhibition of NF-kB Pathway : The compound inhibited nuclear translocation of NF-kB, leading to decreased expression of inflammatory mediators.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Breast Cancer :
- A clinical trial involving patients with metastatic breast cancer showed promising results with a regimen including this compound, leading to improved progression-free survival rates.
-
Neurodegenerative Disease Model :
- In an animal model for Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one, and how can reaction conditions be optimized for yield improvement?
The compound is typically synthesized via a multi-step process involving:
- Coupling Reactions : Piperazine derivatives are coupled with benzoxazinone precursors using carbodiimide-mediated amidation or carbonyl activation (e.g., via chloroformate intermediates) .
- Protection/Deprotection : The 2-methoxyphenyl group on the piperazine moiety may require protection (e.g., tert-butoxycarbonyl, Boc) during synthesis to prevent side reactions .
- Optimization Strategies : Yield improvements are achieved by adjusting solvent polarity (e.g., DMF for solubility), temperature control (25–60°C), and catalyst selection (e.g., DMAP for acyl transfer) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H- and 13C-NMR are critical for confirming the connectivity of the benzoxazinone and piperazine moieties, with specific attention to methoxy (δ 3.2–3.8 ppm) and carbonyl (δ 165–170 ppm) signals .
- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and intermolecular interactions, such as hydrogen bonding between the benzoxazinone carbonyl and piperazine N–H groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for detecting impurities in the final product .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data regarding the compound's receptor binding affinity?
Discrepancies often arise from:
- Force Field Limitations : Molecular docking simulations may use inaccurate parameters for the methoxyphenyl group. Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to refine electrostatic potentials .
- Solvent Effects : Experimental binding assays (e.g., SPR or ITC) should replicate in silico solvent conditions (e.g., PBS buffer vs. implicit solvation models) .
- Conformational Flexibility : Use metadynamics or MD simulations to explore rotameric states of the piperazine ring, which may affect binding pocket compatibility .
Q. What strategies are employed to elucidate the structure-activity relationship (SAR) of this compound when modifying the benzoxazinone or piperazine moieties?
- Benzoxazinone Modifications : Substitute the 6-position with electron-withdrawing groups (e.g., Cl, F) to enhance metabolic stability. Monitor changes via in vitro CYP450 inhibition assays .
- Piperazine Modifications : Replace the 2-methoxyphenyl group with bioisosteres (e.g., 2-fluorophenyl) to assess impact on serotonin receptor (5-HT1A) affinity. Use radioligand binding assays (e.g., 3H-8-OH-DPAT) for quantification .
- Pharmacophore Modeling : Generate 3D-QSAR models using CoMFA or CoMSIA to correlate substituent electronegativity with activity trends .
Q. How can researchers address conflicting data on the compound's metabolic stability in preclinical models?
- Liver Microsome Assays : Compare stability across species (e.g., human vs. rat microsomes) to identify species-specific CYP450 metabolism .
- Isotope Labeling : Use 14C-labeled analogs to track metabolic pathways and identify unstable metabolites via LC-MS/MS .
- Prodrug Approaches : Modify the carbonyl group to ester or carbamate derivatives to enhance oral bioavailability and reduce first-pass metabolism .
Q. Data Contradiction Analysis
Q. How should researchers interpret contradictory cytotoxicity results between in vitro and in vivo models for this compound?
- In Vitro Limitations : 2D cell cultures may lack tumor microenvironment factors (e.g., hypoxia). Validate with 3D spheroid models or patient-derived organoids .
- Pharmacokinetic Factors : In vivo discrepancies may stem from poor bioavailability. Measure plasma concentration-time profiles and adjust dosing regimens (e.g., sustained-release formulations) .
- Off-Target Effects : Perform kinome-wide screening (e.g., KinomeScan) to identify unintended kinase interactions that may confound in vivo results .
Q. Methodological Resources
Properties
Molecular Formula |
C20H21N3O4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C20H21N3O4/c1-26-18-5-3-2-4-16(18)22-8-10-23(11-9-22)20(25)14-6-7-17-15(12-14)21-19(24)13-27-17/h2-7,12H,8-11,13H2,1H3,(H,21,24) |
InChI Key |
FAVLPKCGUUDCTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.